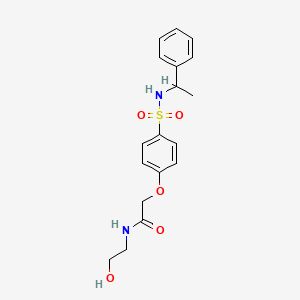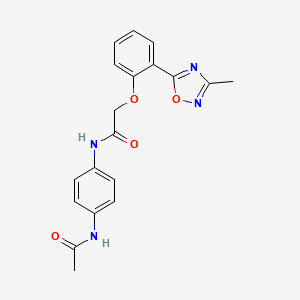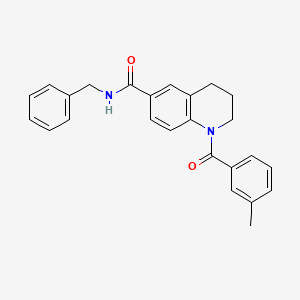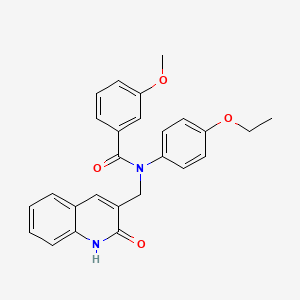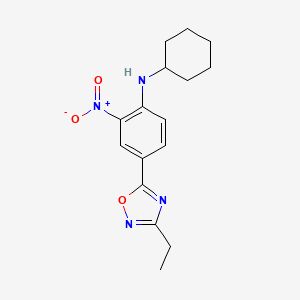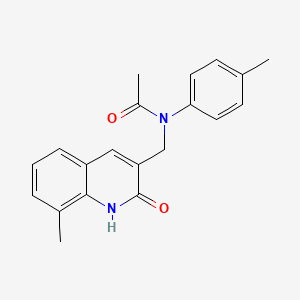
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as HMQA, is a quinoline-based compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide varies depending on its application. In the case of metal ion detection, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide acts as a chelating agent, binding to metal ions and causing a change in fluorescence intensity. In the case of anti-tumor activity, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. As a photosensitizer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide generates reactive oxygen species upon exposure to light, leading to cell death in targeted tissues.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has low toxicity and does not significantly affect normal cell growth or viability. However, it has been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation is that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide may not be specific to certain metal ions, leading to potential false positives. Additionally, its anti-tumor activity may not be effective against all types of cancer cells.
将来の方向性
Further research is needed to determine the full extent of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide's potential applications. One future direction may be to investigate its use as a photosensitizer in the treatment of skin cancer. Additionally, its potential as a fluorescent probe for the detection of metal ions in environmental samples could be explored. Further studies could also investigate the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in combination with other anti-tumor agents to enhance its efficacy.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves the reaction of 8-methylquinoline-2-carbaldehyde and p-toluidine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydroxylamine hydrochloride to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been investigated as a potential anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-9-18(10-8-13)22(15(3)23)12-17-11-16-6-4-5-14(2)19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULVCYBQLOGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

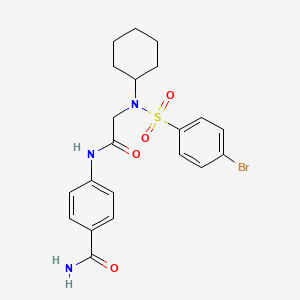
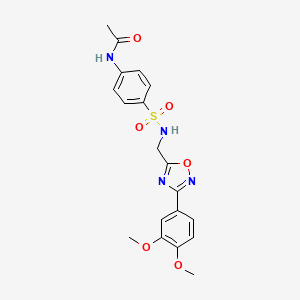
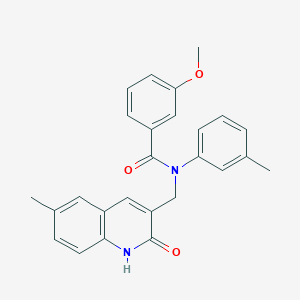
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

